4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide
Overview
Description
Preparation Methods
The preparation of CGI560 involves several synthetic routes and reaction conditions. One common method includes the use of tert-butyl, phenylamino, and imidazo[1,2-a]pyrazin-6-yl groups . The compound is synthesized through a series of reactions, including amide bond formation and aromatic substitution. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
CGI560 undergoes various chemical reactions, including:
Oxidation: CGI560 can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert CGI560 into its reduced forms.
Substitution: Aromatic substitution reactions are common, where substituents on the aromatic ring are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CGI560 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of BTK inhibitors.
Biology: Investigated for its role in modulating immune responses by inhibiting BTK.
Industry: Utilized in the development of new pharmaceuticals targeting BTK.
Mechanism of Action
CGI560 exerts its effects by inhibiting Bruton’s tyrosine kinase, a crucial enzyme in the signaling pathways of B cells. By binding to the active site of BTK, CGI560 prevents the phosphorylation and activation of downstream signaling molecules, thereby inhibiting B cell proliferation and survival . This mechanism is particularly relevant in the context of inflammatory diseases and B cell malignancies, where BTK plays a pivotal role .
Comparison with Similar Compounds
CGI560 is unique among BTK inhibitors due to its specific binding affinity and reversible inhibition. Similar compounds include:
CGI1746: Another BTK inhibitor with improved potency and selectivity.
Ibrutinib: A well-known BTK inhibitor used clinically for treating B cell malignancies.
Acalabrutinib: A second-generation BTK inhibitor with fewer off-target effects.
CGI560 stands out due to its specific molecular structure and binding properties, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C29H27N5O |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[3-(8-anilinoimidazo[1,2-a]pyrazin-6-yl)phenyl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C29H27N5O/c1-29(2,3)22-14-12-20(13-15-22)28(35)32-24-11-7-8-21(18-24)25-19-34-17-16-30-27(34)26(33-25)31-23-9-5-4-6-10-23/h4-19H,1-3H3,(H,31,33)(H,32,35) |
InChI Key |
IJMHHZDBRUGXNO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CN=C4C(=N3)NC5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CN=C4C(=N3)NC5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGI560; CGI560; CGI 560 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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